2,7-Dibromo-1,9-dihydropyrene
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Overview
Description
2,7-Dibromo-1,9-dihydropyrene is a polycyclic aromatic hydrocarbon derivative. It is a functionalized pyrene compound, known for its unique electronic and photophysical properties. The pyrene nucleus is a valuable component in materials, supramolecular, and biological chemistry due to its extended rigid structure and ability to participate in non-covalent interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-1,9-dihydropyrene typically involves the bromination of pyrene derivatives. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar bromination procedures with optimization for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-1,9-dihydropyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different pyrene derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substituted Pyrenes: Various functional groups can be introduced at the 2,7-positions.
Oxidized Pyrenes: Formation of pyrene-4,5,9,10-tetraone derivatives.
Reduced Pyrenes: Formation of dihydropyrene derivatives
Scientific Research Applications
2,7-Dibromo-1,9-dihydropyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and conjugated materials.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Applied in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2,7-dibromo-1,9-dihydropyrene involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its role in molecular electronics and supramolecular chemistry. The compound can act as an electron donor or acceptor, depending on the functional groups attached to the pyrene core .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromopyrene
- 2,7-Diiodopyrene
- 2,7-Dibromo-3,5-dihydropyrene
Uniqueness
2,7-Dibromo-1,9-dihydropyrene is unique due to its specific substitution pattern, which imparts distinct electronic properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile building block for various applications in materials science and molecular electronics .
Properties
CAS No. |
1637781-28-2 |
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Molecular Formula |
C16H10Br2 |
Molecular Weight |
362.06 g/mol |
IUPAC Name |
2,7-dibromo-1,9-dihydropyrene |
InChI |
InChI=1S/C16H10Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-3,5-6,8H,4,7H2 |
InChI Key |
AQKNPQJQZBLIHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2CC(=CC3=C2C4=C1C=C(C=C4C=C3)Br)Br |
Origin of Product |
United States |
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